

Ethyl 2-formylisonicotinate: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-formylisonicotinate*

Cat. No.: *B105856*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formylisonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic pyridine ring ester, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including porphyrins and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of **Ethyl 2-formylisonicotinate**, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. **Ethyl 2-formylisonicotinate**, with its formyl group at the 2-position and an ethyl ester at the 4-position of the pyridine ring, represents a key intermediate for the construction of diverse molecular architectures. The historical development of synthetic routes to pyridine derivatives, dating back to Hantzsch's synthesis in 1881, has paved the way for the creation of such specialized reagents.^[1] This document details the available information on the synthesis and utility of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-formylisonicotinate** is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 2-formylisonicotinate**

Property	Value
CAS Number	21908-08-7
Molecular Formula	C ₉ H ₉ NO ₃
Molecular Weight	179.17 g/mol
IUPAC Name	ethyl 2-formylpyridine-4-carboxylate
Appearance	Not specified in available literature
Melting Point	Not specified in available literature
Boiling Point	Not specified in available literature
Solubility	Not specified in available literature

Synthesis of Ethyl 2-formylisonicotinate

While the historical first synthesis of **Ethyl 2-formylisonicotinate** is not well-documented in readily available literature, a plausible and efficient synthetic route involves the oxidation of the corresponding 2-methyl substituted precursor, ethyl 2-methylisonicotinate.

Experimental Protocol: Oxidation of Ethyl 2-methylisonicotinate

This protocol is based on established methods for the oxidation of methylpyridines to their corresponding aldehydes.

Materials:

- Ethyl 2-methylisonicotinate

- Selenium dioxide (SeO_2)
- Dioxane
- Water
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylisonicotinate (1.0 eq) in a mixture of dioxane and water.
- Add selenium dioxide (1.1 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.
- Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
- Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **Ethyl 2-formylisonicotinate**.

Expected Yield: Yields for this specific transformation are not reported in the available literature but are anticipated to be moderate to good based on similar reactions.

Spectroscopic Characterization

Detailed spectroscopic data for **Ethyl 2-formylisonicotinate** is crucial for its unambiguous identification. While specific spectra are not widely published, the expected characteristic signals are outlined below based on its chemical structure.

Table 2: Predicted Spectroscopic Data for **Ethyl 2-formylisonicotinate**

Technique	Expected Chemical Shifts / Peaks
¹ H NMR	δ (ppm): ~10.1 (s, 1H, -CHO), ~8.9 (d, 1H, pyridine H6), ~8.2 (s, 1H, pyridine H3), ~7.9 (d, 1H, pyridine H5), 4.4 (q, 2H, -OCH ₂ CH ₃), 1.4 (t, 3H, -OCH ₂ CH ₃)
¹³ C NMR	δ (ppm): ~193 (-CHO), ~165 (C=O, ester), ~155 (pyridine C2), ~151 (pyridine C6), ~145 (pyridine C4), ~125 (pyridine C3), ~122 (pyridine C5), ~62 (-OCH ₂ CH ₃), ~14 (-OCH ₂ CH ₃)
IR	ν (cm ⁻¹): ~1720-1730 (C=O, ester), ~1700-1710 (C=O, aldehyde), ~1580-1600 (C=N, pyridine ring)
Mass Spec (EI)	m/z: 179 (M ⁺), 150 (M ⁺ - CHO), 134 (M ⁺ - OEt), 106 (M ⁺ - CO ₂ Et)

Applications in Synthesis

Ethyl 2-formylisonicotinate serves as a key building block in the synthesis of more complex molecules, particularly in the field of porphyrin chemistry.

Synthesis of Isonicotinate-Derived Meso-Tetraarylporphyrins

Ethyl 2-formylisonicotinate is a crucial precursor for the synthesis of isonicotinate-derived meso-tetraarylporphyrins. These macrocycles are of interest for their potential applications in various fields, including as antifungal agents.[2] The general synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for isonicotinate-derived porphyrins.

Potential in Drug Discovery

The presence of both an aldehyde and a pyridine ester functionality makes **Ethyl 2-formylisonicotinate** an attractive starting material for the synthesis of novel drug candidates. The aldehyde can be readily converted into various functional groups, such as amines, alcohols, and carboxylic acids, or used in cyclization reactions to form new heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular diversification. While specific examples of its use in drug development are not widely reported, its structural motifs are present in a range of bioactive molecules.

Future Outlook

Ethyl 2-formylisonicotinate is a valuable and versatile building block with significant potential for further applications in both materials science and medicinal chemistry. The development of more efficient and well-documented synthetic protocols will be crucial for its wider adoption. Furthermore, the exploration of its reactivity and its incorporation into novel molecular scaffolds is expected to lead to the discovery of new functional materials and therapeutic agents. The investigation of the biological activities of compounds derived from this precursor is a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Ethyl 2-formylisonicotinate|CAS 21908-08-7 [benchchem.com]
- To cite this document: BenchChem. [Ethyl 2-formylisonicotinate: A Technical Guide to its Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105856#discovery-and-history-of-ethyl-2-formylisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com